molecular formula C5H12N2 B8786983 1-Methylhexahydropyrimidine CAS No. 31952-00-8

1-Methylhexahydropyrimidine

Cat. No.: B8786983
CAS No.: 31952-00-8
M. Wt: 100.16 g/mol
InChI Key: AHEKENQPEQYCMG-UHFFFAOYSA-N
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Description

1-Methylhexahydropyrimidine (CAS: 31952-00-8) is a saturated six-membered heterocyclic compound featuring a pyrimidine ring system with one methyl substituent. Its hexahydro configuration indicates full hydrogenation of the pyrimidine ring, resulting in reduced aromaticity and increased flexibility compared to non-hydrogenated analogs. The compound’s logP value is reported as -0.131 , suggesting moderate hydrophilicity, likely influenced by the polarizable nitrogen atoms in the ring.

Properties

CAS No.

31952-00-8

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

1-methyl-1,3-diazinane

InChI

InChI=1S/C5H12N2/c1-7-4-2-3-6-5-7/h6H,2-5H2,1H3

InChI Key

AHEKENQPEQYCMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-Methylhexahydropyrimidine with key analogs based on substituents, logP, and spectral

Compound Name Substituents/Functional Groups logP Key Spectral Features (NMR/IR) Source
This compound Methyl group at N1 -0.131 Not explicitly provided in evidence
1-(Methylcarbonyl)-2-(nitroimino)-3-[(tetrahydro-3-furanyl)methyl]hexahydropyrimidine Methylcarbonyl, nitroimino, tetrahydrofuranyl N/A ¹H NMR : δ 2.32 (s, 3H), 3.41–3.98 (m, 10H); IR : 1706 cm⁻¹ (C=O) (Example 8)
1-(Isopropylcarbonyl)-2-(nitroimino)-3-[(tetrahydro-3-furanyl)methyl]hexahydropyrimidine Isopropylcarbonyl, nitroimino, tetrahydrofuranyl N/A ¹H NMR : δ 1.12 (d, 6H), 3.16 (septet, 1H); IR : 1706 cm⁻¹ (C=O) (Example 9)
1-Ethyltetrahydropyrimidin-2(1H)-one Ethyl group at N1, ketone at C2 N/A Structural similarity score: 0.96

Key Observations :

  • Substituent Effects: The addition of electron-withdrawing groups (e.g., nitroimino) and acyl moieties (e.g., methylcarbonyl) in analogs from introduces distinct reactivity and polarity compared to the simpler methyl group in this compound. For instance, the 1706 cm⁻¹ IR peak in acylated derivatives confirms carbonyl stretching, absent in the parent compound .
  • Hydrophobicity: The logP of this compound (-0.131) suggests it is more hydrophilic than many agrochemical derivatives (e.g., nitroimino analogs), which likely have higher logP due to bulky substituents .

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